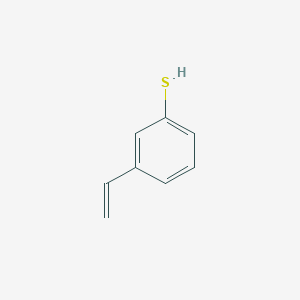![molecular formula C40H80O4S2Sn B14468191 Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] CAS No. 67859-65-8](/img/structure/B14468191.png)
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(myristoyloxy)ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while reduction can produce dibutyltin hydride.
科学的研究の応用
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials, where it acts as a stabilizer and catalyst.
作用機序
The mechanism of action of Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the mercaptide groups play a crucial role in its activity.
類似化合物との比較
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Dibutyltinbis[2-(myristoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which impart distinct chemical and biological properties. Compared to other dibutyltin compounds, it offers improved stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
67859-65-8 |
|---|---|
分子式 |
C40H80O4S2Sn |
分子量 |
807.9 g/mol |
IUPAC名 |
2-[dibutyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
LMCMMILYPGHPSE-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)

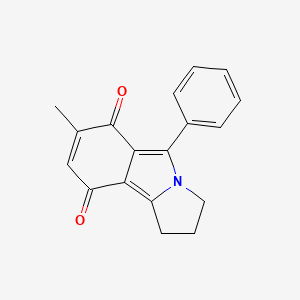
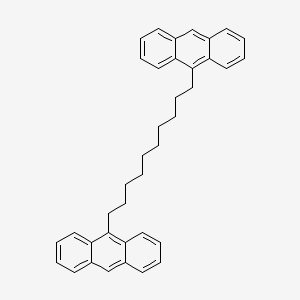
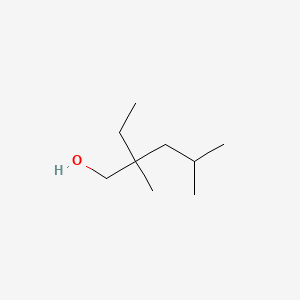
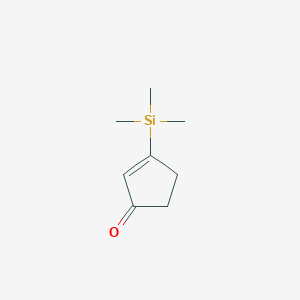
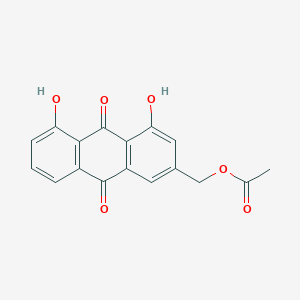
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

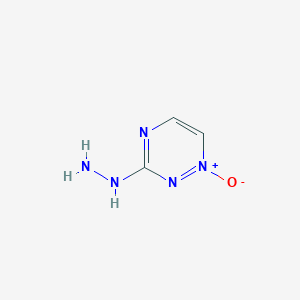
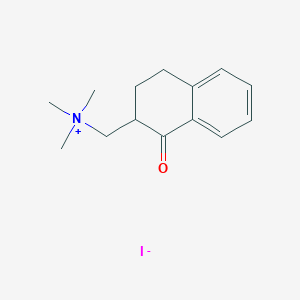
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
